molecular formula C10H13BrO2 B1289040 1-Bromo-4-(3-methoxypropoxy)benzene CAS No. 279262-34-9

1-Bromo-4-(3-methoxypropoxy)benzene

Cat. No.: B1289040
CAS No.: 279262-34-9
M. Wt: 245.11 g/mol
InChI Key: IBTRRSNXSNWLRO-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9) is an aromatic ether building block with the molecular formula C10H13BrO2 . It is of significant interest in advanced organic and pharmaceutical synthesis. Compounds with closely related structures, such as 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, are established as fundamental precursors in the synthesis of critical active pharmaceutical ingredients (APIs) like Aliskiren hemifumarate, a renin inhibitor used in the treatment of hypertension . The bromine and ether functionalities make this benzene derivative a versatile intermediate for various coupling reactions and custom synthesis projects, allowing researchers to construct more complex molecular architectures. It is supplied with a high purity level (98%) to ensure consistent and reliable reaction outcomes . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTRRSNXSNWLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621333
Record name 1-Bromo-4-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-34-9
Record name 1-Bromo-4-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Bromo 4 3 Methoxypropoxy Benzene

Strategies for Carbon-Oxygen Bond Formation

The formation of the ether linkage is a critical step in the synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene. This can be achieved through several reliable methods, most notably the Williamson ether synthesis and palladium-catalyzed coupling reactions.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis, a reaction developed in the 19th century, remains a fundamental and widely used method for preparing ethers. wikipedia.org The classical approach involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 4-bromophenoxide with 1-bromo-3-methoxypropane (B1268092).

The reaction is known to be effective for primary alkyl halides, while secondary and tertiary halides tend to undergo elimination as a competing reaction. wikipedia.org The choice of solvent and base is crucial for the success of the synthesis, with polar aprotic solvents generally favoring the S(_N)2 pathway. Modern variations of the Williamson ether synthesis often employ phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.

Reactant 1Reactant 2ProductKey Features
4-Bromophenol (B116583)1-Bromo-3-methoxypropaneThis compoundFormation of an ether from an alkoxide and an alkyl halide via an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com
Sodium 4-bromophenoxide1-Chloro-3-methoxypropane (B29878)This compoundThe alkoxide is pre-formed using a base like sodium hydride.

Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. These methods offer an alternative to the classical Williamson ether synthesis and can often tolerate a wider range of functional groups.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for the formation of aryl ethers. This involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this could involve the coupling of 1,4-dibromobenzene (B42075) with 3-methoxypropan-1-ol. The chemoselectivity of the reaction is a key consideration, and careful choice of the palladium catalyst and ligand is necessary to favor the desired C-O bond formation over other potential side reactions. rsc.org

Aryl Halide/TriflateAlcoholCatalyst SystemProduct
1,4-Dibromobenzene3-Methoxypropan-1-olPd(OAc)(_2) / LigandThis compound
4-Bromophenyl triflate3-Methoxypropan-1-olPdCl(_2)(dppf)This compound

Aromatic Bromination Techniques

The introduction of a bromine atom onto the aromatic ring is another crucial transformation in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Bromination with Halogenating Agents

Electrophilic aromatic bromination is a classic and effective method for introducing a bromine atom onto a benzene (B151609) ring. youtube.com The reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. libretexts.org For the synthesis of this compound, the starting material would be 1-(3-methoxypropoxy)benzene. The ether group is an ortho, para-director, meaning the bromine will be directed to the positions ortho and para to the ether linkage. ugent.be

Common brominating agents include molecular bromine (Br(_2)) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr(_3)). libretexts.org The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic. youtube.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

SubstrateBrominating AgentCatalystProduct
1-(3-Methoxypropoxy)benzeneBr(_2)FeBr(_3)This compound (major) and 2-Bromo-1-(3-methoxypropoxy)benzene (minor)
1-(3-Methoxypropoxy)benzeneN-Bromosuccinimide (NBS)Acid catalystThis compound

Radical Bromination Methodologies (e.g., using N-Bromosuccinimide)

While electrophilic aromatic substitution is the primary method for brominating the aromatic ring itself, radical bromination is a key technique for the halogenation of benzylic positions. libretexts.org However, under certain conditions, N-Bromosuccinimide (NBS) can also be used for aromatic bromination. stackexchange.com NBS is a convenient and selective source of bromine, and its use can sometimes offer advantages over molecular bromine in terms of handling and side-product formation. libretexts.org

The mechanism of aromatic bromination with NBS in the presence of an acid catalyst is believed to involve the in situ generation of an electrophilic bromine species. stackexchange.com The reaction is initiated by a radical initiator like AIBN or light. numberanalytics.com

SubstrateReagentInitiator/ConditionsProduct
1-(3-Methoxypropoxy)benzeneN-Bromosuccinimide (NBS)Acid catalyst (e.g., H(_2)SO(_4))This compound
Toluene (for comparison)N-Bromosuccinimide (NBS)Light (hν) or Radical Initiator (AIBN)Benzyl bromide

Multi-step Synthetic Sequences for Complex Aryl Ether Structures

The synthesis of more complex molecules often requires a multi-step approach where the order of reactions is critical to achieving the desired substitution pattern. libretexts.orgyoutube.com For this compound, the synthetic strategy would involve a careful consideration of the directing effects of the substituents.

A plausible multi-step synthesis could start from a simple, readily available starting material like phenol (B47542) or benzene. For instance, one could first perform the Williamson ether synthesis on phenol with 1-bromo-3-methoxypropane to form 1-(3-methoxypropoxy)benzene. Subsequent electrophilic bromination would then yield the desired product, with the para-isomer being the major product due to the directing effect of the ether group. Alternatively, one could start with 4-bromophenol and perform the Williamson ether synthesis. The choice of route may depend on the availability and cost of the starting materials and the desired purity of the final product.

Starting MaterialStep 1Step 2Final Product
PhenolWilliamson Ether Synthesis with 1-bromo-3-methoxypropaneElectrophilic Bromination (e.g., with Br(_2)/FeBr(_3))This compound
4-BromophenolWilliamson Ether Synthesis with 1-bromo-3-methoxypropane-This compound
BenzeneFriedel-Crafts Acylation, Clemmensen Reduction, Nitration, Reduction to Amine, Sandmeyer Reaction (Bromination)Williamson Ether SynthesisThis compound

Sequential Halogenation and Etherification Strategies

The construction of the this compound molecule fundamentally involves the formation of an ether linkage and the introduction of a bromine atom onto the benzene ring. The sequence of these two key transformations defines the synthetic strategy. Two primary sequential routes are considered:

Route A: Etherification followed by Halogenation: This approach would begin with the synthesis of 4-(3-methoxypropoxy)phenol, which is then subjected to electrophilic bromination. The alkoxy group is an ortho-, para-director, meaning the bromination would likely yield a mixture of isomers, requiring subsequent purification.

Route B: Halogenation followed by Etherification: This is the more common and strategically advantageous route. It commences with a readily available precursor, 4-bromophenol. The phenolic hydroxyl group is then alkylated using a suitable 3-methoxypropoxy halide, such as 1-bromo- or 1-chloro-3-methoxypropane. This reaction, typically a Williamson ether synthesis, proceeds under basic conditions to deprotonate the phenol, forming a phenoxide ion that acts as a nucleophile. The subsequent nucleophilic substitution reaction on the alkyl halide yields the target ether, this compound, with high regioselectivity. The directing effects of substituents on an aromatic ring make this the preferred pathway to avoid isomeric mixtures and simplify purification. libretexts.org

The Williamson ether synthesis (Route B) is generally favored due to its high efficiency and control over the final product's structure.

Integration of Precursor Synthesis in the Overall Pathway

Synthesis of 4-Bromophenol: The primary precursor for the preferred synthetic route is 4-bromophenol. It is typically synthesized via the electrophilic bromination of phenol. The reaction is conducted using elemental bromine in a suitable solvent. Careful control of stoichiometry and reaction conditions is necessary to favor mono-bromination and maximize the yield of the desired para-isomer over the ortho-isomer and poly-brominated byproducts.

Synthesis of 1-Halo-3-methoxypropane: The alkylating agent, typically 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane, is synthesized from 3-methoxy-1-propanol. The conversion of the primary alcohol to an alkyl halide can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) is commonly used to produce 1-chloro-3-methoxypropane, while reagents like phosphorus tribromide (PBr₃) are used for synthesizing 1-bromo-3-methoxypropane. A similar transformation involves reacting an alcohol with a halogenating agent in a suitable solvent, followed by purification to obtain the desired alkyl halide. chemicalbook.com

Optimization of Reaction Parameters and Yields in Scalable Synthesis

For industrial and large-scale applications, the optimization of the Williamson ether synthesis step is critical to maximize yield, minimize costs, and ensure process safety. Key parameters that are typically optimized include the choice of base, solvent, temperature, and the potential use of catalysts.

The table below illustrates typical parameters investigated for optimizing the synthesis of aryl ethers.

ParameterOptionsRationale for Optimization
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, NaHThe strength and solubility of the base affect the rate of phenoxide formation. Weaker bases like K₂CO₃ are often preferred for scalability due to safety and cost, while stronger bases like NaH may be used for less reactive substrates. researchgate.net
Solvent Acetone, Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF)The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents like DMF or acetonitrile are effective at promoting SN2 reactions. rsc.org
Temperature Room Temperature to RefluxHigher temperatures increase the reaction rate but can also lead to side reactions, such as elimination or decomposition. The optimal temperature is a balance between reaction time and yield.
Catalyst Phase-Transfer Catalysts (e.g., TBAB - Tetrabutylammonium bromide)In cases where reactants have low solubility, a phase-transfer catalyst can be used to shuttle the phenoxide ion from the solid or aqueous phase to the organic phase, accelerating the reaction.

By systematically adjusting these parameters, a robust and efficient process can be developed, leading to high yields (often exceeding 90%) and purity, which is essential for scalable synthesis.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves creating more efficient and less hazardous chemical pathways.

Key green chemistry considerations for this synthesis include:

Atom Economy: The preferred Williamson ether synthesis route generally exhibits good atom economy, as most atoms from the reactants (4-bromophenol and 1-halo-3-methoxypropane) are incorporated into the final product. ijsrch.com

Use of Safer Solvents: Traditional solvents like DMF are effective but pose health and environmental risks. Green chemistry encourages their replacement with more benign alternatives such as ionic liquids, supercritical fluids, or biodegradable solvents derived from renewable feedstocks. nih.gov

Catalysis over Stoichiometric Reagents: The use of phase-transfer catalysts represents a move towards greener synthesis, as these are used in small quantities and can be recycled, unlike stoichiometric reagents that generate more waste.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures or using energy-efficient heating methods like microwave irradiation can significantly reduce the energy consumption of the process. researchgate.net Microwave-assisted synthesis has been shown to dramatically decrease reaction times and improve yields in many organic transformations.

Waste Reduction: By optimizing reaction conditions to maximize yield and selectivity, the formation of by-products and subsequent waste is minimized. This aligns with the core principle of preventing waste before it is created.

The following table summarizes the application of green chemistry principles to this synthesis:

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Optimizing reactions to maximize yield and minimize by-product formation.
Atom Economy Utilizing the Williamson ether synthesis, which incorporates the majority of reactant atoms into the product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents and solvents with safer alternatives.
Designing Safer Chemicals The target molecule itself is an intermediate, but its synthesis pathway can be designed for safety.
Safer Solvents and Auxiliaries Replacing solvents like DMF with greener options like Cyrene or ionic liquids. nih.gov
Design for Energy Efficiency Employing microwave-assisted synthesis or optimizing for lower reaction temperatures. researchgate.net
Use of Renewable Feedstocks Exploring bio-based sources for precursors, although currently challenging for this specific structure.
Reduce Derivatives Choosing a synthetic route (like halogenation then etherification) that avoids unnecessary protection/deprotection steps.
Catalysis Using phase-transfer catalysts instead of stoichiometric reagents to improve efficiency and reduce waste.
Design for Degradation Not directly applicable to the synthesis itself, but a consideration for the lifecycle of the final product in which this intermediate is used.
Real-time analysis for Pollution Prevention Implementing in-process controls (e.g., chromatography) to monitor reaction completion and minimize side reactions.
Inherently Safer Chemistry for Accident Prevention Choosing less volatile solvents and less exothermic reaction conditions to reduce the risk of accidents.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 3 Methoxypropoxy Benzene

Reactivity Profile of the Aryl Bromide Moiety

The bromine atom on the benzene (B151609) ring is the primary site of reactivity in 1-bromo-4-(3-methoxypropoxy)benzene, making it a versatile precursor in organic synthesis.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) reactions on aryl halides like this compound are generally challenging. libretexts.org This is because the direct displacement of the bromide ion by a nucleophile would involve the formation of a high-energy carbanion intermediate, which disrupts the aromaticity of the benzene ring. libretexts.org

For a nucleophilic aromatic substitution to proceed at a practical rate, the aromatic ring typically requires strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org In the case of this compound, the para-substituent is an electron-donating group, which does not facilitate the stabilization of the anionic intermediate required for a classical SNA mechanism. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent electrophile for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For this compound, this reaction allows for the introduction of various aryl, vinyl, or alkyl groups at the position of the bromine atom.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the trend I > OTf > Br > Cl. libretexts.org

Research has shown that a variety of palladium catalysts and reaction conditions can be employed for the Suzuki-Miyaura coupling of aryl bromides. rsc.orgresearchgate.netnih.gov Mild conditions, including the use of aqueous media and room temperature, have been developed, which enhances the functional group tolerance of the reaction. libretexts.orgrsc.org

Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
CatalystBaseSolventTemperatureReference
PdCl₂(NH₂CH₂COOH)₂Not specifiedWaterRoom Temperature rsc.org
Fe₃O₄@SiO₂-LY-C-D-PdNot specifiedNot specified (eco-friendly conditions)Not specified researchgate.net
Pd-PPh₃-G3TMSOKDME or 1,4-DioxaneNot specified nih.gov

The Stille coupling reaction is another palladium-catalyzed process that couples an organohalide with an organotin compound. While effective, the toxicity of the tin reagents is a significant drawback. Similar to the Suzuki coupling, the Stille reaction is generally tolerant of a wide range of functional groups. Studies comparing Stille and Suzuki couplings have shown that steric hindrance can have a more pronounced negative effect on the yield of Suzuki reactions compared to Stille reactions. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org The reactivity order for the halide is I > Br > Cl > OTf. wikipedia.org Copper-free Sonogashira protocols have also been developed to address issues related to the copper co-catalyst. organic-chemistry.orgnih.govresearchgate.net

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product. wikipedia.orgnih.gov A base is required to regenerate the active palladium(0) catalyst. wikipedia.orgyoutube.com A variety of palladium catalysts, ligands, and bases can be utilized, and the reaction often exhibits high trans selectivity. organic-chemistry.org

Catalyst Systems for the Heck Reaction of Aryl Bromides
Catalyst/PrecatalystLigandBaseSolventReference
Palladium(II) acetateTriphenylphosphineTriethylamineNot specified wikipedia.org
Pd(II)-hydrazine complexes-Na₂CO₃DMA researchgate.net
Pd(L-proline)₂-Not specifiedWater organic-chemistry.org

In the context of cross-coupling reactions involving this compound, regioselectivity is generally not a concern as there is only one reactive site on the aromatic ring. However, when the coupling partner has multiple reactive sites, the choice of catalyst and reaction conditions can influence where the coupling occurs. For instance, in Sonogashira couplings with di-substituted aryl halides, the alkyne typically adds to the more reactive halide or the more electrophilic site. libretexts.org

Stereoselectivity becomes important when new chiral centers are formed or when the geometry of a double bond is established. The Heck reaction, for example, typically proceeds with high trans selectivity in the formation of the substituted alkene. organic-chemistry.org While specific studies on stereoselective transformations involving this compound are not detailed in the provided context, the principles of stereocontrol in transition metal catalysis would apply. The choice of chiral ligands on the metal catalyst can induce asymmetry in the product, leading to enantiomerically enriched compounds.

Formation of Organometallic Reagents

The bromine atom on the benzene ring provides a handle for the generation of highly reactive organometallic species, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents:

In the presence of magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), this compound can be converted to its corresponding Grignard reagent, (4-(3-methoxypropoxy)phenyl)magnesium bromide. wikipedia.orglibretexts.orglibretexts.org The reaction involves the insertion of magnesium into the carbon-bromine bond. youtube.com It is crucial to maintain strictly anhydrous conditions, as Grignar reagents are highly reactive towards water. libretexts.orglibretexts.org

Table 1: Formation of Grignard Reagent

Reactant Reagent Solvent Product

Organolithium Compounds:

Similarly, organolithium reagents can be prepared from this compound through reaction with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, in an inert solvent like hexane (B92381) or THF. This reaction proceeds via a metal-halogen exchange. Organolithium compounds are generally more reactive than their Grignard counterparts. nih.govresearchgate.net

Table 2: Formation of Organolithium Reagent

Reactant Reagent Solvent Product

Reactivity of the Ether Linkage and Alkoxy Chain

The ether functional group and the attached methoxypropoxy side chain also exhibit characteristic reactivities.

Cleavage Reactions of the Propoxy Ether

The ether linkage in this compound can be cleaved under strongly acidic conditions, for instance, by treatment with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.comopenstax.org The reaction mechanism depends on the nature of the groups attached to the ether oxygen. For a primary ether linkage like the one present, the cleavage typically proceeds via an S\textsubscript{N}2 mechanism, where the halide ion acts as a nucleophile. masterorganicchemistry.comopenstax.orglibretexts.org

Functionalization of the Methoxypropoxy Side Chain

Recent advancements in photoredox catalysis have enabled the selective functionalization of the α-aryloxyalkyl C–H bonds in aryl alkyl ethers. semanticscholar.orgresearchgate.netrsc.org This methodology can be applied to compounds like this compound to introduce various functional groups onto the propoxy chain, particularly at the carbon adjacent to the ether oxygen. semanticscholar.orgresearchgate.netrsc.org These reactions often proceed via a radical mechanism initiated by a photocatalyst. semanticscholar.orgresearchgate.net

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The substituted benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. msu.edumakingmolecules.commasterorganicchemistry.com The directing effects of the existing substituents, the bromine atom and the methoxypropoxy group, are crucial in determining the position of the incoming electrophile.

The alkoxy group (-O-R) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the bromine atom is a deactivating group but is also an ortho, para-director. libretexts.org In this case, the powerful activating effect of the alkoxy group will dominate, directing incoming electrophiles primarily to the positions ortho to the ether linkage.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E+) Predicted Major Product(s)
Nitration NO₂⁺ 1-Bromo-2-nitro-4-(3-methoxypropoxy)benzene
Halogenation Br⁺ or Cl⁺ 1,2-Dibromo-4-(3-methoxypropoxy)benzene or 1-Bromo-2-chloro-4-(3-methoxypropoxy)benzene
Sulfonation SO₃ 2-Bromo-5-(3-methoxypropoxy)benzenesulfonic acid

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is key to predicting and controlling its chemical transformations.

Identification and Characterization of Reactive Intermediates (e.g., Benzyne (B1209423) in analogous systems)

Under forcing conditions with a strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), haloarenes can undergo elimination-addition reactions via a highly reactive benzyne intermediate. almerja.commasterorganicchemistry.comlibretexts.orglibretexts.org While not a direct reaction of the ether itself, the bromo-substituted ring of this compound could, in principle, form a benzyne derivative.

The mechanism involves the abstraction of a proton ortho to the bromine atom by the strong base, followed by the elimination of the bromide ion to form the benzyne. almerja.comdoubtnut.com This benzyne intermediate is a strained, highly electrophilic species that will rapidly react with any available nucleophile. almerja.com In the case of this compound, the presence of the electron-donating alkoxy group would influence the regioselectivity of the subsequent nucleophilic attack on the benzyne intermediate. masterorganicchemistry.com

Transition State Analysis and Reaction Coordinate Studies

General principles of electrophilic aromatic substitution on substituted benzenes suggest that the reactivity and regioselectivity are influenced by the nature of the substituent. For instance, alkoxy groups, such as the methoxypropoxy group, are generally activating and ortho-, para-directing due to the resonance effects of the oxygen atom's lone pairs. However, without specific computational studies for this compound, a quantitative analysis of its transition states and reaction coordinates remains speculative.

Similarly, while the Williamson ether synthesis is a common method for preparing ethers, and its general mechanism involving an S\textsubscript{N}2 reaction is well-understood, specific transition state calculations for the synthesis of this compound are not documented in the available literature. Such an analysis would provide insights into the energy profile of the reaction, including the activation barrier for the nucleophilic attack of the corresponding alkoxide on an alkyl halide.

Further computational and experimental research is required to elucidate the specific details of the transition states and reaction coordinates involved in the chemical transformations of this compound.

Design and Synthesis of Derivatives and Analogues of 1 Bromo 4 3 Methoxypropoxy Benzene

Structural Modifications on the Aryl Moiety (e.g., varying halogen type, position, and additional substituents)

Modifying the aromatic core of 1-Bromo-4-(3-methoxypropoxy)benzene is a key strategy to modulate its electronic and steric properties. Standard organic synthesis reactions can be employed to introduce a variety of substituents onto the benzene (B151609) ring. libretexts.org

Varying Halogen Type and Position: The bromine atom on the benzene ring can be replaced by other halogens, such as chlorine or iodine, or its position can be moved from para to ortho or meta relative to the alkoxy group. These changes can be achieved by selecting appropriately substituted starting materials (e.g., 2-bromophenol (B46759) or 3-bromophenol) for the initial etherification step.

Introduction of Additional Substituents: Further diversification can be achieved by introducing additional functional groups to the phenyl ring through electrophilic aromatic substitution reactions. The directing effects of the existing bromo and alkoxy groups will guide the position of the new substituent. For example, nitration using nitric acid and sulfuric acid or Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst can introduce nitro or alkyl groups, respectively. libretexts.org

A documented example involves the synthesis of a more complex analogue, 1-bromo-3-methoxy-4-propoxy-5-iodobenzene, which demonstrates the feasibility of creating polysubstituted aryl rings. researchgate.net Another relevant derivative, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, showcases the addition of both alkyl (dimethyl) and sulfonyl groups to the bromo-benzene scaffold. researchgate.net The synthesis of such compounds often involves multi-step processes, including etherification, oxidation, and halogenation reactions. researchgate.netresearchgate.net

Table 1: Examples of Aryl Moiety Modifications

Derivative NameModification TypeSynthetic Precursor/MethodReference
1-Chloro-4-(3-methoxypropoxy)benzeneHalogen Variation (Cl for Br)Williamson ether synthesis using 4-chlorophenol-
1-Bromo-2-(3-methoxypropoxy)benzenePositional IsomerWilliamson ether synthesis using 2-bromophenol-
1-Bromo-5-iodo-3-methoxy-4-propoxybenzeneAdditional Halogen (Iodo)Multi-step synthesis from 5-iodovanillin researchgate.net
1-Bromo-2,3-dimethyl-4-(methylthio)benzeneAdditional Alkyl GroupsOxidation of this compound yields a sulfone derivative researchgate.net
4-Bromo-2-nitrotolueneIntroduction of Nitro GroupNitration of p-bromotoluene libretexts.org

Alterations of the Alkoxy Chain Length and Heteroatom Incorporation

The (3-methoxypropoxy) side chain plays a crucial role in determining the molecule's flexibility, polarity, and potential for hydrogen bonding. Altering this chain provides another avenue for fine-tuning the compound's properties.

Chain Length Variation: The length of the alkyl portion of the alkoxy chain can be systematically varied. Shorter (ethoxy, methoxy) or longer (butoxy, pentoxy) chains can be installed by reacting 4-bromophenol (B116583) with the corresponding ω-methoxy-alkyl halide (e.g., 1-chloro-2-methoxyethane, 1-chloro-4-methoxybutane) via the Williamson ether synthesis. This allows for the exploration of an optimal chain length for specific interactions.

Heteroatom Incorporation: Replacing the ether oxygen atom within the side chain with other heteroatoms, such as sulfur or nitrogen, can significantly alter the chain's chemical nature. For instance, a thioether analogue could be synthesized from 4-bromothiophenol. Furthermore, replacing the ether linkage entirely with a sulfone group, as seen in the related compound 1-bromo-4-(methylsulfonyl)benzene, introduces a strong hydrogen bond acceptor which can drastically change intermolecular interactions. researchgate.netbldpharm.com

Table 2: Examples of Alkoxy Chain Alterations

Derivative NameModification TypePotential Synthetic RouteReference
1-Bromo-4-(2-methoxyethoxy)benzeneShorter Alkoxy ChainReaction of 4-bromophenol with 1-chloro-2-methoxyethane-
1-Bromo-4-(4-methoxybutoxy)benzeneLonger Alkoxy ChainReaction of 4-bromophenol with 1-chloro-4-methoxybutane-
1-Bromo-4-(methylsulfonyl)benzeneHeteroatom Incorporation (Sulfur)Available commercially; can be synthesized by oxidation of the corresponding thioether bldpharm.com
1-Bromo-4-(3-(methylthio)propoxy)benzeneHeteroatom Incorporation (Sulfur)Reaction of 4-bromophenol with 1-chloro-3-(methylthio)propane-

Enantioselective Synthesis of Chiral Analogues

While this compound itself is achiral, analogues can be designed to contain one or more stereocenters. The synthesis of single enantiomers is critical in many areas of chemical research, as different stereoisomers can have vastly different biological activities and properties. Chiral analogues could be created by introducing a substituent on the propoxy chain, for example, at the C1 or C2 position.

Modern asymmetric catalysis offers powerful tools for achieving such syntheses with high enantioselectivity.

N-Heterocyclic Carbene (NHC) Catalysis : NHC-catalyzed reactions can be used for the enantioselective β-arylation of α-bromoenals, leading to the formation of chiral 4-aryl-3,4-dihydrocoumarins, demonstrating a method to form a chiral center adjacent to an aryl group. rsc.org

Chiral Brønsted Acid Catalysis : Confined chiral phosphoric acids have been shown to effectively catalyze the enantioselective desymmetrization of 3-substituted oxetanes, providing access to chiral seven-membered 1,4-benzoxazepines with high enantiomeric excess. nih.gov This strategy could be adapted to create chiral ether linkages.

Metal-Catalyzed Cross-Coupling : Copper-catalyzed cross-coupling reactions of bromoallenes with organocuprates have been developed for the stereoselective synthesis of chiral 3-aryl-1-alkynes, establishing a pathway to generating quaternary stereogenic centers bearing an aryl group. researchgate.net

These advanced catalytic systems represent viable strategies for the enantioselective synthesis of chiral analogues of the target compound.

Table 3: Catalytic Systems for Enantioselective Synthesis of Aryl-Containing Analogues

Catalytic SystemReaction TypePotential Chiral AnalogueReference
N-Heterocyclic Carbene (NHC)β-Arylation/CyclizationChiral chromane (B1220400) or dihydrocoumarin (B191007) derivatives rsc.org
Chiral Phosphoric Acid (Brønsted Acid)Enantioselective Desymmetrization of OxetanesAnalogues with a chiral hydroxyl-substituted alkoxy chain nih.gov
Copper/Chiral LigandCross-Coupling of BromoallenesAnalogues containing a chiral allene (B1206475) or alkyne functionality researchgate.net
Gold/Chiral Phosphonite LigandIntramolecular HydroarylationComplex chiral polycyclic aromatic analogues nih.gov

Deuterated Derivatives for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H), is an invaluable tool in chemical and biological research. Replacing hydrogen with deuterium creates a heavier isotopologue of the compound that is chemically similar but distinguishable by mass spectrometry. Deuterated derivatives of this compound can be used to trace metabolic pathways or to probe reaction mechanisms through the kinetic isotope effect.

Synthesis of Deuterated Analogues:

Aryl Ring Deuteration : Deuterium can be incorporated onto the benzene ring via acid-catalyzed electrophilic aromatic substitution using a strong deuterated acid like D₂SO₄. The positions ortho and para to the activating alkoxy group would be most susceptible to H/D exchange.

Alkoxy Chain Deuteration : Selective deuteration of the alkoxy chain can be achieved by using deuterated building blocks in the synthesis. For example, a deuterated version of 3-methoxypropan-1-ol could be used to prepare the corresponding deuterated alkyl halide, which is then used in the Williamson ether synthesis with 4-bromophenol. This allows for precise placement of deuterium atoms at specific positions along the chain.

These synthetic strategies enable the preparation of specifically labeled compounds for advanced mechanistic and metabolic studies.

Table 4: Strategies for Synthesis of Deuterated Derivatives

Labeling PositionSynthetic StrategyPrimary Application
Aromatic Ring (ortho to -OR)Acid-catalyzed H/D exchange (e.g., D₂SO₄)Probing aromatic metabolism (e.g., hydroxylation)
Alkoxy Chain (specific positions)Use of deuterated synthons (e.g., 3-methoxypropan-1,1-d₂-ol)Tracing metabolic fate of the side chain, studying kinetic isotope effects in enzyme-catalyzed cleavage
Methoxy (B1213986) Group (-OCD₃)Use of deuterated methylating agent (e.g., CD₃I) to prepare the methoxypropoxy side chainInvestigating O-demethylation metabolic pathways

Computational and Theoretical Studies of 1 Bromo 4 3 Methoxypropoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-Bromo-4-(3-methoxypropoxy)benzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry and predicting a wide array of electronic properties. Such calculations would reveal key bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional structure. For instance, the C-Br bond length is expected to be around 1.91 Å, and the C-O-C bond angle within the methoxypropoxy chain would likely be in the range of 110-118 degrees, reflecting the sp3 hybridization of the oxygen atom. uwosh.eduuwosh.eduresearchgate.net

Analysis of Electronic Structure (HOMO-LUMO Gaps, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.comirjweb.com A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxypropoxy group, which possess lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the aromatic ring and, significantly, on the antibonding orbital of the C-Br bond. The presence of the bromine atom and the ether linkage will influence the energies of these orbitals. The HOMO-LUMO gap is a crucial parameter, and for similar aromatic compounds, this gap typically falls in the range of 4-5 eV. irjweb.comscirp.org A smaller gap would suggest that the molecule can be more easily excited, which has implications for its potential applications in materials science and photochemistry.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.7
HOMO-LUMO Gap4.8

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps color-coded regions of electrostatic potential onto the electron density surface.

In the case of this compound, the MEP surface would likely show regions of negative potential (typically colored red) around the oxygen atoms of the ether linkages, corresponding to their high electron density and Lewis basicity. uwosh.eduuwosh.edursc.org The bromine atom, while electronegative, can also exhibit a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it susceptible to nucleophilic interaction. dtic.mil The aromatic ring would display a complex potential landscape, with the π-system generally being a region of negative potential. Understanding these features is crucial for predicting non-covalent interactions and the sites of chemical reactions.

Prediction of Chemical Reactivity Descriptors (e.g., Ionization Energy, Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.com

Ionization Energy (I): Approximated by the negative of the HOMO energy (-EHOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated by the negative of the LUMO energy (-ELUMO), it indicates the energy released upon gaining an electron.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.netmdpi.comias.ac.in

Electronegativity (χ): Calculated as (I + A) / 2, it is a measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as μ2 / (2η) (where μ is the electronic chemical potential, -χ), it quantifies the ability of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for understanding its behavior in chemical reactions.

Table 2: Predicted Chemical Reactivity Descriptors

DescriptorPredicted Value (eV)
Ionization Energy (I)6.5
Electron Affinity (A)1.7
Chemical Hardness (η)2.4
Electronegativity (χ)4.1
Electrophilicity Index (ω)3.5

Conformational Analysis and Potential Energy Surfaces

The flexible 3-methoxypropoxy side chain of this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule and to understand its dynamic behavior. nih.govnobelprize.orgumanitoba.ca By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a potential energy surface (PES) can be generated. This surface reveals the low-energy conformers and the energy barriers between them. The most stable conformer will likely be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as weak hydrogen bonds.

Solvent Effects on Molecular Properties and Reactivity through Computational Models (e.g., PCM model)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. mdpi.commdpi.comresearchgate.netresearchgate.netyoutube.com In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This model allows for the calculation of how the solvent affects the electronic structure, molecular geometry, and reactivity descriptors of this compound. For example, a polar solvent would be expected to stabilize charge separation in the molecule, potentially affecting the HOMO-LUMO gap and the energies of different conformers.

Computational Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry can also be employed to simulate reaction mechanisms and determine the energetic profiles of chemical transformations involving this compound. For instance, the etherification reaction to form this molecule from 4-bromophenol (B116583) and 1-bromo-3-methoxypropane (B1268092) could be modeled. By locating the transition states and intermediates along the reaction pathway, the activation energies and reaction enthalpies can be calculated. nih.gov This information is invaluable for understanding the feasibility and kinetics of the reaction, and for optimizing reaction conditions.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Bromo-4-(3-methoxypropoxy)benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for confirmation of the connectivity of the aromatic ring, the bromo-substituent, and the methoxypropoxy side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic protons of the side chain. The aromatic protons, due to the 1,4-disubstitution pattern, are expected to appear as two distinct doublets, characteristic of an AA'BB' system. The protons closer to the electron-withdrawing bromine atom would resonate at a slightly downfield (higher ppm) chemical shift compared to those adjacent to the electron-donating alkoxy group. The protons of the 3-methoxypropoxy chain will present as three distinct signals: a triplet for the methylene (B1212753) group attached to the aromatic oxygen (Ar-O-CH ₂), a multiplet (likely a quintet) for the central methylene group (-CH₂-CH ₂-CH₂-), and a triplet for the terminal methylene group adjacent to the methoxy (B1213986) group (-CH₂-O-CH ₃). The methoxy group itself will appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The aromatic region would display four signals: one for the carbon bearing the bromine atom (C-Br), one for the carbon attached to the ether oxygen (C-O), and two for the remaining aromatic CH carbons. The chemical shift of the C-Br carbon is typically found in the 110-120 ppm range, while the C-O carbon resonates further downfield, around 155-160 ppm. The aliphatic region would contain four signals corresponding to the three methylene carbons of the propoxy chain and the one methoxy carbon. Data from related compounds, such as 1-bromobutane, show the carbon attached to the bromine at approximately 33 ppm, while in aromatic systems, this value is shifted significantly downfield. docbrown.info

During synthesis, for instance, in the Williamson ether synthesis between 4-bromophenol (B116583) and 1-bromo-3-methoxypropane (B1268092), ¹H NMR can be used to monitor the reaction progress by observing the disappearance of the phenolic -OH proton signal and the appearance of the characteristic signals for the 3-methoxypropoxy chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures)

¹H NMR Chemical Shift (ppm, est.)MultiplicityIntegrationAssignment
Aromatic7.35 - 7.45Doublet2HProtons ortho to Bromine
Aromatic6.80 - 6.90Doublet2HProtons ortho to Oxygen
Aliphatic~4.05Triplet2HAr-O-CH ₂-
Aliphatic~3.60Triplet2H-CH₂-O-CH
Aliphatic~2.10Multiplet2H-CH₂-CH ₂-CH₂-
Aliphatic~3.35Singlet3H-OCH
¹³C NMR Chemical Shift (ppm, est.)Assignment
Aromatic~158C -O
Aromatic~132C H (ortho to Br)
Aromatic~116C H (ortho to O)
Aromatic~114C -Br
Aliphatic~69-C H₂-O-CH₃
Aliphatic~67Ar-O-C H₂-
Aliphatic~59-OC H₃
Aliphatic~29-CH₂-C H₂-CH₂-

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₃BrO₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be a characteristic doublet. This is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). Therefore, the spectrum will show two peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.

The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of aromatic ethers and alkyl halides. libretexts.orgmiamioh.edu Key fragmentation processes would include:

Alpha-cleavage of the ether bond, leading to the loss of the 3-methoxypropoxy radical. This would generate a prominent fragment ion corresponding to the 4-bromophenoxy cation.

Cleavage within the side chain , such as the loss of a methoxy group (-OCH₃) or a methoxymethyl radical (-CH₂OCH₃).

A characteristic fragmentation for ethers is cleavage of the C-C bond alpha to the oxygen atom. miamioh.edu

Loss of the entire side chain to give a bromophenyl cation.

Loss of the bromine atom, which can be followed by further fragmentation of the remaining organic cation.

Analysis of related compounds such as 1-bromo-4-(3-bromopropoxy)benzene (B1267496) shows predicted adducts that can help in identifying the molecular ion in different ionization modes, for example, [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are calculated using the ⁷⁹Br isotope for simplicity; the corresponding ⁸¹Br peaks would appear at m/z + 2)

m/z (est.)Ion Structure / IdentityFragmentation Pathway
244 / 246[C₁₀H₁₃BrO₂]⁺Molecular Ion (M⁺)
171 / 173[C₆H₄BrO]⁺Loss of ·C₄H₉O radical
157 / 159[C₆H₄Br]⁺Cleavage of C-O bond
73[C₄H₉O]⁺3-methoxypropoxy cation
45[CH₂OCH₃]⁺Cleavage of propoxy chain

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.comyoutube.com The spectra are unique for each compound and serve as a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹, corresponding to the CH₂ and CH₃ groups of the side chain.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

Asymmetric C-O-C stretching (Aryl-Alkyl Ether): A strong, characteristic band around 1250 cm⁻¹.

Symmetric C-O-C stretching: A band in the 1050-1000 cm⁻¹ region.

Out-of-plane C-H bending: The position of this strong band in the 900-675 cm⁻¹ region is diagnostic of the benzene (B151609) ring substitution pattern. For a 1,4-disubstituted ring, a strong absorption is expected between 850 and 810 cm⁻¹. spectroscopyonline.com

C-Br stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy often provides stronger signals for non-polar bonds and symmetric vibrations. For this molecule, Raman would be particularly useful for observing the symmetric "breathing" mode of the benzene ring, which appears around 1000 cm⁻¹. researchgate.net The C-Br stretch would also be Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa, according to the principle of mutual exclusion for centrosymmetric molecules.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: Based on typical group frequencies and data from analogous compounds like bromofluorobenzene and bromochlorobenzene) researchgate.netnih.gov

Wavenumber (cm⁻¹, est.)Vibration TypeTechnique(s)
3100 - 3000Aromatic C-H StretchIR, Raman
2980 - 2850Aliphatic C-H StretchIR, Raman
~1600, ~1580, ~1490Aromatic C=C Ring StretchIR, Raman
~1250Asymmetric Ar-O-C StretchIR (Strong)
~1170In-plane C-H BendIR, Raman
~1040Symmetric C-O-C StretchIR, Raman
~1000Ring Breathing ModeRaman (Strong)
850 - 810Out-of-plane C-H Bend (1,4-subst.)IR (Strong)
600 - 500C-Br StretchIR, Raman

X-ray Diffraction Studies for Solid-State Structural Determination

Should this compound be a crystalline solid at room temperature, or if suitable crystals can be grown from a solution, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.

While crystal structure data for the target molecule is not available, studies on similar molecules, such as 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives, reveal important insights into the solid-state packing. beilstein-journals.org These studies often highlight the role of intermolecular interactions, such as C–H···Br, Br···Br, and C–Br···π(arene) interactions, in dictating the crystal packing arrangement. For this compound, one would expect to observe how the flexible methoxypropoxy chain packs within the crystal and what role the bromine atom and ether oxygen play in directing weak intermolecular forces like hydrogen bonds and halogen bonds. Analysis of the bulk powder material by Powder X-ray Diffraction (PXRD) can confirm the phase purity of a synthesized batch and identify the potential presence of different polymorphs (different crystal packing arrangements of the same molecule).

Table 4: Illustrative Crystal Data for a Related Disubstituted Benzene Derivative (Data for 1,4-Dibromo-2,5-dibutoxybenzene as an example of a related structure)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3685
b (Å)12.6395
c (Å)7.1083
β (°)96.461
Volume (ų)747.10
Z (molecules/unit cell)2

This data illustrates the type of precise geometric information that X-ray diffraction provides, which is invaluable for understanding the solid-state properties of a compound.

Synthetic Utility of 1 Bromo 4 3 Methoxypropoxy Benzene As a Versatile Building Block

Precursor in the Construction of Complex Organic Architectures

1-Bromo-4-(3-methoxypropoxy)benzene is a valuable bifunctional building block for the synthesis of complex organic molecules. Its structure, featuring a bromo-substituted aromatic ring and a methoxypropoxy chain, allows for a variety of chemical transformations, making it an ideal starting material for multi-step syntheses. The bromine atom on the benzene (B151609) ring provides a reactive handle for cross-coupling reactions, while the ether linkage in the side chain can be cleaved under specific conditions to reveal a hydroxyl group, offering another point for chemical modification.

The primary utility of the bromophenyl moiety lies in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of more elaborate molecular frameworks. For instance, the bromine atom can be readily displaced or used to initiate coupling reactions, thereby extending the carbon skeleton.

The methoxypropoxy group, on the other hand, serves as a protected form of a propanol (B110389) side chain. This protecting group strategy is crucial in multi-step syntheses, preventing the hydroxyl group from interfering with reactions targeting the bromophenyl portion of the molecule. Following the desired modifications at the aromatic ring, the methoxypropoxy group can be deprotected to unveil the alcohol functionality, which can then be used for subsequent reactions such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

This dual functionality allows for a sequential and controlled approach to building complex structures. Chemists can first elaborate the aromatic core through reactions at the bromine site and then modify the side chain, or vice versa, providing significant flexibility in synthetic design.

Application in the Synthesis of Heterocyclic Compounds

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The bromo-aryl group can be transformed into a variety of other functional groups that can then participate in cyclization reactions to form heterocyclic rings.

One common strategy involves the conversion of the bromo group into an amino, hydroxyl, or carboxyl group. For example, a Buchwald-Hartwig amination could introduce a nitrogen-containing substituent, which could then react with a suitable partner to form nitrogen-containing heterocycles like indoles, quinolines, or benzodiazepines. Similarly, conversion of the bromo group to a hydroxyl or carboxyl group via Grignard formation followed by reaction with an appropriate electrophile would open pathways to oxygen-containing heterocycles such as benzofurans or chromones.

The methoxypropoxy side chain can also play a role in the formation of heterocyclic systems. After deprotection to the corresponding alcohol, this functional group can be used as a tether to bring a reactive partner into proximity with the aromatic ring for an intramolecular cyclization reaction. For instance, the alcohol could be converted to a leaving group, and an ortho-lithiated intermediate derived from the bromo-aromatic ring could then displace it to form a fused ring system.

The following table illustrates potential heterocyclic systems that could be synthesized from this compound, along with the key reaction types that would be involved.

Target HeterocycleKey Precursor FunctionalizationPotential Cyclization Strategy
BenzofuranHydroxylation of the aromatic ringIntramolecular Williamson ether synthesis
Indole (B1671886)Amination of the aromatic ringFischer indole synthesis or related methods
QuinolineAcylation followed by condensation with an amineFriedländer synthesis or similar approaches
BenzodiazepineAmination and subsequent reaction with an amino acid derivativeCondensation and cyclization

Role in the Development of Functional Materials Precursors

The unique combination of a reactive aromatic core and a flexible ether side chain in this compound makes it a promising precursor for the synthesis of monomers and other building blocks for functional materials. The bromo-phenyl group can be readily incorporated into polymeric structures through polymerization reactions that proceed via cross-coupling mechanisms.

For example, Suzuki or Stille cross-coupling reactions of the bromo-aromatic moiety with a suitable bis(boronic acid) or bis(stannane) comonomer could lead to the formation of conjugated polymers. The methoxypropoxy side chain in such polymers can influence their solubility, processability, and solid-state morphology, which are critical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the potential to deprotect the methoxypropoxy group to a hydroxyl group after polymerization offers a route to functional polymers with reactive sites along the polymer backbone. These hydroxyl groups could be used for post-polymerization modification, allowing for the fine-tuning of the material's properties or for the grafting of other functional units.

The following table summarizes the potential role of this compound in the development of precursors for functional materials.

Material TypeRole of this compoundPotential Application
Conjugated PolymersMonomer precursor via cross-coupling reactionsOrganic electronics (OLEDs, OPVs)
Functional PolymersPrecursor for polymers with modifiable side chainsDrug delivery, sensors, smart coatings
Liquid CrystalsCore structure for mesogenic moleculesDisplays, optical switching

Contribution to the Creation of Diverse Chemical Libraries

This compound is an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. Its two distinct points of chemical reactivity allow for the systematic and combinatorial introduction of a wide variety of substituents, leading to a large number of structurally related yet distinct compounds.

The bromo-aromatic core can be subjected to a range of parallel reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, with a diverse set of building blocks. Each of these reactions can introduce a different substituent at the para-position of the benzene ring, leading to a first level of diversification.

Subsequently, the methoxypropoxy side chain can be deprotected to the alcohol, which can then be reacted with a library of carboxylic acids, isocyanates, or other electrophiles to introduce a second level of diversity. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally rich library of compounds from a single starting material.

The resulting chemical libraries can be screened for a wide range of biological activities or material properties. The systematic variation of the substituents on both the aromatic ring and the side chain allows for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), which is crucial for the identification of lead compounds in drug discovery and for the optimization of functional materials.

Future Research Directions and Emerging Methodologies for 1 Bromo 4 3 Methoxypropoxy Benzene

Exploration of Photocatalytic and Electrocatalytic Transformations

Traditional cross-coupling reactions often require harsh conditions. Photocatalysis and electrocatalysis offer milder, more sustainable alternatives by using light or electricity to drive chemical transformations.

Photocatalytic Transformations: The bromoaryl group in 1-Bromo-4-(3-methoxypropoxy)benzene is a prime target for photoredox-catalyzed reactions. These reactions can proceed via the generation of an aryl radical from the aryl bromide, which can then participate in various bond-forming reactions. acs.org For instance, Ni/photoredox catalysis has been successfully employed for the coupling of aryl bromides with various partners. rsc.orgnih.gov Future research could focus on the photocatalytic coupling of this compound with a variety of nucleophiles, such as amines, thiols, and carbon-based nucleophiles, under visible-light irradiation. rsc.org This would provide a green and efficient route to a diverse range of functionalized products.

Electrocatalytic Transformations: Electrocatalysis provides another avenue for the activation of the C-Br bond in this compound. nih.gov This method avoids the use of stoichiometric chemical oxidants or reductants, generating them in situ via an electric current. nih.govconsensus.app Research in this area could explore the electrocatalytic reduction of the aryl bromide to generate a reactive aryl anion or radical intermediate for subsequent coupling reactions. Furthermore, the ether linkage in the molecule presents opportunities for electrophotocatalytic C-H functionalization at the α-position of the ether, a strategy that has shown high regioselectivity in other systems. nih.govconsensus.appsioc-journal.cn The development of electrocatalytic methods for both the C-Br and C-O-C moieties would significantly expand the synthetic toolbox for this class of compounds. rsc.org

A comparison of potential photocatalytic and electrocatalytic approaches is presented in Table 1.

Methodology Activation Strategy Potential Transformations for this compound Key Advantages
Photocatalysis Visible-light-induced single-electron transfer (SET) to generate aryl radicals from the C-Br bond.C-N, C-S, C-C bond formation via cross-coupling reactions. rsc.orgMild reaction conditions, high functional group tolerance, use of sustainable energy sources.
Electrocatalysis Electrochemical reduction/oxidation to generate reactive intermediates from the C-Br bond or C-H bonds of the ether. nih.govReductive dehalogenation, cross-coupling reactions, α-functionalization of the ether. nih.govconsensus.appsioc-journal.cnAvoids stoichiometric reagents, precise control over reaction potential, potential for scalability. rsc.org

Integration with Flow Chemistry Techniques for Enhanced Synthesis and Reactivity Control

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical processes. thieme-connect.de The synthesis and subsequent reactions of this compound could greatly benefit from this technology.

The synthesis of aryl ethers can be achieved under continuous-flow conditions, offering advantages in terms of heat and mass transfer, and enabling the use of superheated solvents to accelerate reaction rates. organic-chemistry.orgorganic-chemistry.org For subsequent transformations, the precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can enhance selectivity and yield. acs.org This is particularly relevant for managing reactive intermediates that might be generated during photocatalytic or electrocatalytic transformations of the aryl bromide moiety. researchgate.net

Future research could focus on developing an integrated flow process for the synthesis and in-line functionalization of this compound. This could involve, for example, a packed-bed reactor containing a heterogeneous catalyst for a cross-coupling reaction, followed by in-line purification to yield a clean product stream. researchgate.net Such an approach would be highly amenable to automation and could facilitate the rapid synthesis of a library of derivatives for various applications.

Bio-inspired Catalysis in Aryl Ether Functionalization

Nature provides a rich source of inspiration for the development of novel catalytic systems. nih.gov Enzymes, for example, can catalyze reactions with exquisite selectivity under mild conditions. While direct enzymatic functionalization of this compound is a long-term goal, the development of bio-inspired catalysts that mimic the active sites of metalloenzymes is a more immediate and promising research direction. ethz.ch

For instance, research into the catalytic cleavage of the robust C-O bond in aryl ethers is inspired by the enzymatic degradation of lignin, a complex biopolymer rich in aryl ether linkages. researchgate.net Iron-sulfur clusters, which are common motifs in metalloenzymes, have been shown to be effective in promoting CO2 reduction and could be adapted for the activation of other small molecules and functional groups. ethz.ch Future work could explore the use of synthetic mimics of non-heme iron enzymes or copper-containing enzymes to catalyze the hydroxylation, amination, or other functionalizations of the aromatic ring or the ether side chain of this compound. beilstein-journals.orgmdpi.com The principles of bio-inspired catalysis, such as the use of earth-abundant metals and the control of the secondary coordination sphere, could lead to the development of highly efficient and sustainable catalytic systems. nih.govacs.org

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. asianpubs.orgrjptonline.orgmdpi.com For a molecule like this compound, AI tools could be employed in several ways.

Reaction Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products of a reaction given the starting materials and reagents. nih.govresearchgate.net This could be used to screen for successful reaction conditions for the functionalization of this compound, saving significant experimental time and resources. researchgate.net For example, an AI model could predict the optimal catalyst and ligand combination for a specific cross-coupling reaction involving the aryl bromide. arxiv.org

The potential applications of AI in the chemistry of this compound are summarized in Table 2.

AI Application Description Potential Impact on this compound Chemistry
Forward Reaction Prediction Predicting the major product of a reaction based on reactants and conditions. nih.govRapidly screen potential reactions and reagents for functionalizing the C-Br or ether moiety, reducing the number of failed experiments. researchgate.net
Retrosynthesis Planning Proposing a synthetic route to a target molecule.Design efficient multi-step syntheses starting from this compound to create more complex molecules.
Reaction Condition Optimization Using algorithms to explore the reaction parameter space and find optimal conditions. chemrxiv.orgAccelerate the development of high-yielding and selective reactions, such as cross-coupling or C-H functionalization. researchgate.net
Catalyst Design Predicting the performance of new catalysts for a specific transformation.Guide the design of novel catalysts for the selective functionalization of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(3-methoxypropoxy)benzene?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or etherification. For NAS, brominated benzene derivatives (e.g., 1-bromo-4-hydroxybenzene) are reacted with 3-methoxypropyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–80°C . For etherification, Williamson synthesis using 4-bromophenol and 3-methoxypropyl tosylate in the presence of a base (e.g., NaOH) is effective. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) and purification via column chromatography yields high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of methoxypropoxy (-OCH₂CH₂CH₂OCH₃) and bromo substituents. The methoxy group appears as a singlet (~δ 3.3 ppm), while the propoxy chain shows characteristic triplet and multiplet signals .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 260–262 (M⁺ and M+2 isotopic pattern for bromine) confirm the molecular formula C₁₀H₁₃BrO₂ .
  • IR Spectroscopy : Ether C-O stretching (~1100 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. What solvents and reaction conditions stabilize this compound during storage?

  • Methodological Answer : Store in inert, anhydrous solvents (e.g., dichloromethane or THF) under nitrogen at –20°C to prevent hydrolysis of the ether linkage. Avoid prolonged exposure to light, as bromoarenes are prone to photodecomposition .

Advanced Research Questions

Q. How can contradictory regioselectivity in cross-coupling reactions involving this bromoarene be resolved?

  • Methodological Answer : Contradictory regioselectivity in Suzuki-Miyaura couplings may arise from competing oxidative addition pathways of the bromoarene. To mitigate this:

  • Use Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts, which favor activation at the bromine-substituted position over competing β-hydride elimination .
  • Optimize solvent polarity (e.g., dioxane/water mixtures) and base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to suppress side reactions .
  • Validate reaction pathways via DFT calculations or kinetic isotope effect studies .

Q. What strategies improve the yield of Buchwald-Hartwig aminations using this substrate?

  • Methodological Answer :

  • Precatalyst Selection : Use BrettPhos-Pd-G3 or RuPhos-Pd-G3 for sterically hindered amines, as they enhance turnover frequency .
  • Additives : Include LiOtBu (1.5 equiv.) to stabilize intermediates and reduce catalyst poisoning .
  • Microwave Irradiation : Shorten reaction times (2–4 hrs at 100°C) to minimize decomposition of the bromoarene .

Q. How does the methoxypropoxy group influence photophysical properties in OLED applications?

  • Methodological Answer : The electron-donating methoxypropoxy group increases the HOMO energy level, enhancing hole-transport properties. UV-Vis spectroscopy shows a redshifted absorption (~290 nm → 310 nm) compared to unsubstituted bromobenzene. Time-resolved fluorescence spectroscopy reveals extended excited-state lifetimes (τ = 8–12 ns), making it suitable for emissive layer dopants .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

  • Analysis : Discrepancies arise from differences in acid strength and solvent systems. For example:

  • In HCl/EtOH (1M), the ether linkage remains intact at 25°C but hydrolyzes at 60°C .
  • In H₂SO₄ (conc.), rapid degradation occurs due to sulfonation of the aromatic ring .
    • Resolution : Standardize stability tests using buffered aqueous solutions (pH 1–6) and monitor degradation via HPLC-MS .

Methodological Tables

Table 1 : Key Reaction Conditions for Functionalization

Reaction TypeCatalysts/ReagentsSolventYield (%)Reference
Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃Toluene/H₂O78–85
Buchwald-HartwigBrettPhos-Pd-G3, LiOtBuDioxane90
Ether CleavageBBr₃, CH₂Cl₂, –78°CCH₂Cl₂95

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